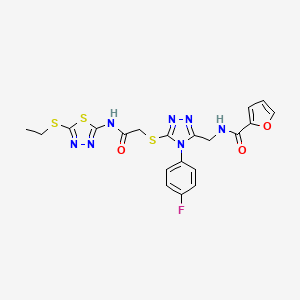
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN7O3S3 and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells .
Mode of Action
The compound acts as a bifunctional molecule that induces proximity between BCL6 and a transcriptional activator, BRD4 . This interaction reactivates genes that were initially silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway by reactivating genes that were silenced by BCL6 . This leads to the initiation of programmed cell death, effectively reducing the proliferation of cancer cells .
Result of Action
The compound’s action results in the activation of the apoptosis pathway in cancer cells . This leads to a reduction in the proliferation of these cells, potentially providing a new strategy for the treatment of lymphoma .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors.
生物活性
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex compound that exhibits a range of biological activities primarily attributed to its unique structural components. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Furan and triazole rings : These contribute to the compound's pharmacological profile.
The molecular formula is C16H18N6O3S3, with a molecular weight of approximately 411.58 g/mol.
1. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown promising results in various in vitro assays:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.10 | |
| HepG2 (liver cancer) | 8.107 | |
| A549 (lung cancer) | Not specified |
In one study, substituents on the thiadiazole ring significantly influenced the anticancer potency. For instance, modifications such as replacing chlorine with fluorine enhanced cytotoxic activity against MCF-7 cells due to improved interaction with cellular targets involved in apoptosis pathways .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains:
| Microorganism | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate | 32.6 | |
| Escherichia coli | Significant | 42 | |
| Candida albicans | High | 24 |
Studies indicate that the presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria .
3. Neuroprotective Activity
The neuroprotective effects of thiadiazole derivatives are gaining attention. Research indicates that these compounds may exhibit anticonvulsant properties:
- In a study involving animal models, certain derivatives were evaluated for their ability to prevent seizures induced by chemical agents. The results suggested significant protective effects compared to standard treatments like diazepam .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in cancer cells by modulating pathways such as ERK1/2 signaling and activating caspases involved in apoptosis .
- Antimicrobial Action : The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .
- Neuroprotective Effects : Potential mechanisms include modulation of neurotransmitter levels and inhibition of oxidative stress pathways .
特性
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O3S3/c1-2-32-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-31-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMSAKRWKLALLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














